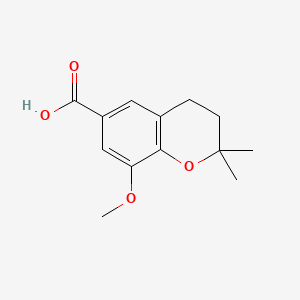
Globeflowery acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Globeflowery acid can be synthesized through the intramolecular cyclization of prothis compound under acidic conditions . The reaction involves the transformation of prothis compound (4-hydroxy-3-methoxy-5-(3-methylbut-2-en-1-yl)benzoic acid) into this compound by forming a chroman ring structure.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the extraction from natural sources, such as the flowers of Trollius chinensis, remains a primary method. This involves solvent extraction followed by purification processes to isolate the compound .
Analyse Chemischer Reaktionen
Types of Reactions
Globeflowery acid undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the carboxylic acid group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
Globeflowery acid has several scientific research applications:
Chemistry: It is used as a model compound to study phenolic acid reactions and properties.
Wirkmechanismus
Globeflowery acid exerts its effects through various mechanisms:
Antibacterial Activity: It disrupts bacterial cell walls and inhibits essential enzymes, leading to bacterial cell death.
Antiviral Activity: It interferes with viral replication processes, reducing the viral load in infected cells.
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress, protecting cells from damage.
Vergleich Mit ähnlichen Verbindungen
Globeflowery acid is compared with other phenolic acids such as:
Prothis compound: An isomer that can be cyclized into this compound under acidic conditions.
Trolloside: A glycosylated form of prothis compound with similar biological activities.
Veratric acid: Another phenolic acid with antioxidant properties but different structural features.
This compound stands out due to its unique chroman ring structure and its significant biological activities, making it a compound of interest in various scientific fields.
Eigenschaften
CAS-Nummer |
4041-28-5 |
|---|---|
Molekularformel |
C13H16O4 |
Molekulargewicht |
236.26 g/mol |
IUPAC-Name |
8-methoxy-2,2-dimethyl-3,4-dihydrochromene-6-carboxylic acid |
InChI |
InChI=1S/C13H16O4/c1-13(2)5-4-8-6-9(12(14)15)7-10(16-3)11(8)17-13/h6-7H,4-5H2,1-3H3,(H,14,15) |
InChI-Schlüssel |
RSUGJXKYNHLKBC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCC2=C(O1)C(=CC(=C2)C(=O)O)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


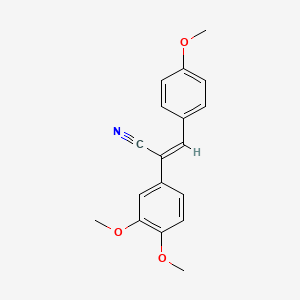

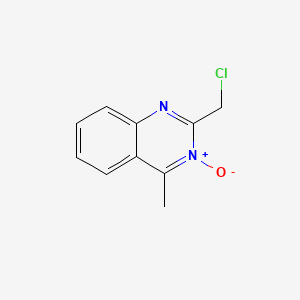
![2,2'-(2-Methylpropylidene)bis[6-cyclopentyl-4-(1,1-dimethylethyl)phenol]](/img/structure/B12679103.png)
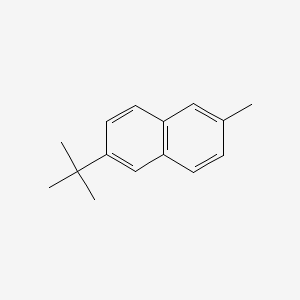
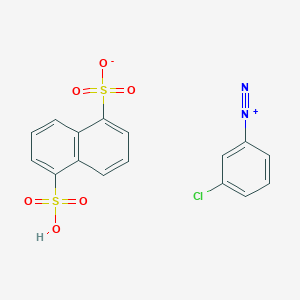
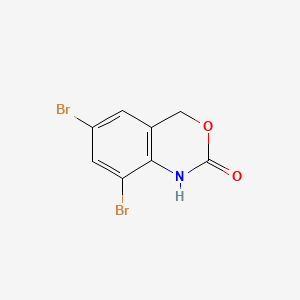
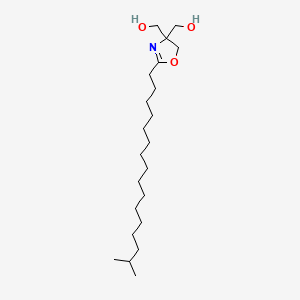
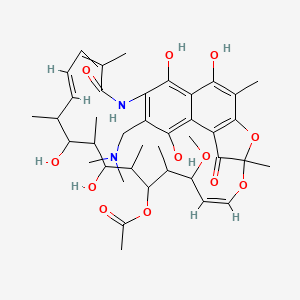

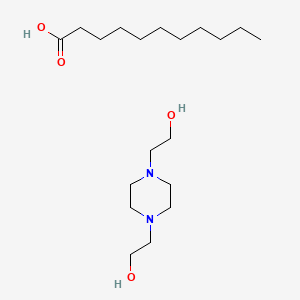

![[[2-[2-(Isobutoxy)ethoxy]ethoxy]methyl]oxirane](/img/structure/B12679151.png)

